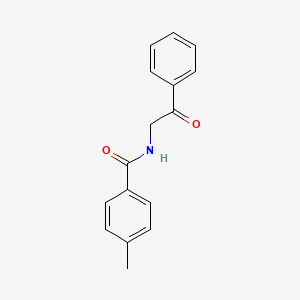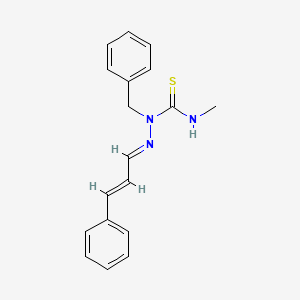
2-(2-azetidin-1-yl-4-morpholin-4-ylpyrimidin-5-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is part of a class that involves asymmetric synthesis of novel beta-lactam derivatives, including azetidin-2-ones with morpholine and pyrimidine structures, utilized as precursors for different enantiomerically enriched bicyclic structures. These are valuable in synthesizing various biologically active compounds (Van Brabandt et al., 2006).
Synthesis Analysis
The synthesis of morpholine and pyrimidine derivatives often includes multi-step processes involving condensation reactions, chlorination, and nucleophilic substitution. These methods aim to establish rapid and green synthetic routes for these compounds (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of morpholine and pyrimidine derivatives, including bond distances and planarity of the pyrimidine rings, demonstrates significant electronic polarization. These structures are analyzed for their intramolecular hydrogen bonding and three-dimensional frameworks, particularly in hydrated forms (Orozco et al., 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including biolabile reactions, leading to antibacterial and antifungal activities. The synthesis processes and the resulting biological activities are significant for developing new pharmaceutical agents (Kanagarajan et al., 2010).
Physical Properties Analysis
The physical properties, including crystalline structures and hydrogen bonding patterns, have been studied through X-ray crystallography, revealing detailed geometric configurations and interactions within the crystal lattice (Atioğlu et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the presence of the azetidine and morpholine rings. These properties are crucial in understanding the compound's behavior in biological systems and its potential as a medicinal agent (Feskov et al., 2019).
Propriétés
IUPAC Name |
2-[2-(azetidin-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-15(2,13(20)21)11-10-16-14(19-4-3-5-19)17-12(11)18-6-8-22-9-7-18/h10H,3-9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVUYYIZRNEWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(N=C1N2CCOCC2)N3CCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azetidin-1-yl-4-morpholin-4-ylpyrimidin-5-yl)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-methyl-2-furamide](/img/structure/B5673223.png)

![1-(cyclopropylcarbonyl)-N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5673234.png)
![ethyl 4-[(2-furylmethyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5673250.png)
![1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5673255.png)
![2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5673264.png)
![N-methyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B5673269.png)

![1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5673278.png)

![3-{4-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone](/img/structure/B5673284.png)

![9-methoxy-10-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5673293.png)
![3-methoxy-1-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5673307.png)